molecular formula C10H10FNO2 B8548457 1-(2-Fluorophenyl)-2-nitro-1-butene CAS No. 150322-74-0

1-(2-Fluorophenyl)-2-nitro-1-butene

Cat. No. B8548457
M. Wt: 195.19 g/mol
InChI Key: HUCKFNRBYLWKIS-UHFFFAOYSA-N
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Patent
US05436242

Procedure details

100 ml of 90% v/v aqueous acetic acid were added to 7.4 g of 1-(2-fluorophenyl)-2-nitro-1-butene [prepared as described in step (a) above], and then 12.11 g (190 mmole) of a zinc powder were added in portions to the resulting solution, whilst heating. The mixture was then heated under reflux, whilst stirring, for 4 hours. At the end of this time, the reaction mixture was left to stand overnight, and then the crystals which had precipitated were filtered off and washed with toluene. The filtrate was combined with the toluene washings, and the mixture was concentrated by evaporation under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography, using toluene as the eluent, to give 1.85 g of the title compound as a pale brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.11 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]=[C:13]([N+]([O-])=O)[CH2:14][CH3:15]>[Zn].C1(C)C=CC=CC=1>[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](=[O:3])[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.4 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C=C(CC)[N+](=O)[O-]
Step Two
Name
Quantity
12.11 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
At the end of this time, the reaction mixture was left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crystals which had precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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